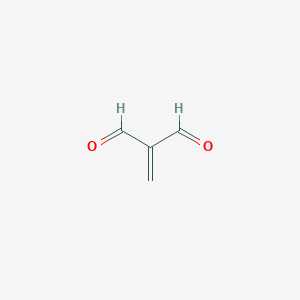
Methylidenepropanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylidenepropanedial, also known as 2-methyl-1,3-propanedial, is an organic compound with the molecular formula C4H6O2. It is a clear, colorless liquid with a low odor and is primarily used in various chemical reactions and industrial applications. This compound is a member of the aldehyde family and is known for its reactivity due to the presence of two aldehyde groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylidenepropanedial can be synthesized through several methods, including:
Oxidative Cleavage of Alkenes: This method involves the ozonolysis of alkenes, where the double bond is cleaved to form aldehydes.
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as chromium (VI) oxidants, Swern oxidation, or Dess-Martin periodinane.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes, where primary alcohols or alkenes are subjected to controlled oxidation conditions to yield the desired aldehyde.
Analyse Des Réactions Chimiques
Types of Reactions: Methylidenepropanedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it to primary alcohols.
Nucleophilic Addition: Due to the presence of aldehyde groups, it readily participates in nucleophilic addition reactions, forming products such as alcohols and hemiacetals.
Common Reagents and Conditions:
Oxidizing Agents: Chromium (VI) oxidants, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Nucleophilic Addition: Alcohols, hemiacetals.
Applications De Recherche Scientifique
Methylidenepropanedial has a wide range of applications in
Propriétés
Numéro CAS |
81711-27-5 |
|---|---|
Formule moléculaire |
C4H4O2 |
Poids moléculaire |
84.07 g/mol |
Nom IUPAC |
2-methylidenepropanedial |
InChI |
InChI=1S/C4H4O2/c1-4(2-5)3-6/h2-3H,1H2 |
Clé InChI |
IWHVMOHFIZRNDA-UHFFFAOYSA-N |
SMILES canonique |
C=C(C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
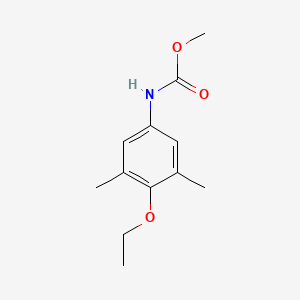
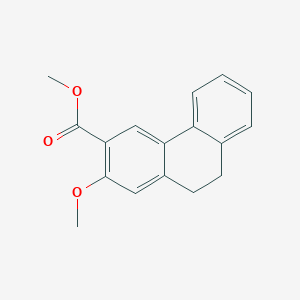

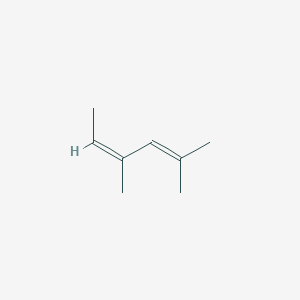
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
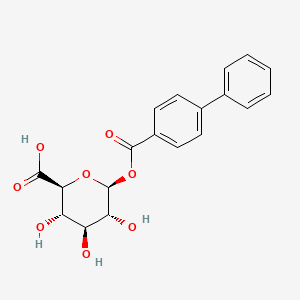
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
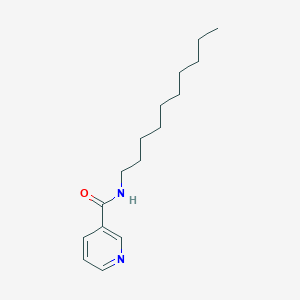
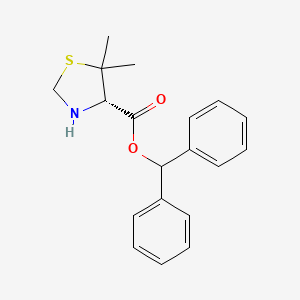
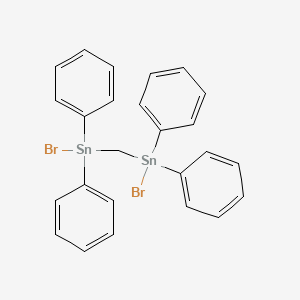
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
